
((Benzyloxy)carbonyl)-l-alanyl-l-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is a synthetic peptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a model compound for studying various biochemical processes. The benzyloxycarbonyl group is commonly used to protect amino groups during peptide synthesis, ensuring that reactions occur at the desired locations on the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine typically involves the protection of the amino groups of l-alanine and l-lysine with the benzyloxycarbonyl group. The process generally includes the following steps:
Protection of l-alanine: l-alanine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form benzyloxycarbonyl-l-alanine.
Protection of l-lysine: Similarly, l-lysine is protected by reacting it with benzyl chloroformate.
Coupling Reaction: The protected l-alanine and l-lysine are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
((Benzyloxy)carbonyl)-l-alanyl-l-lysine undergoes various chemical reactions, including:
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions or by catalytic hydrogenation.
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Deprotection: l-alanyl-l-lysine.
Coupling: Longer peptide chains.
Hydrolysis: Individual amino acids or shorter peptides.
Wissenschaftliche Forschungsanwendungen
((Benzyloxy)carbonyl)-l-alanyl-l-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: Serves as a model compound for studying enzyme-substrate interactions and peptide bond formation.
Drug Development: Used in the development of peptide-based drugs and as a reference compound in pharmacological studies.
Industrial Applications: Employed in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine primarily involves its role as a protected peptide. The benzyloxycarbonyl group protects the amino groups, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further reactions, allowing for the formation of longer peptide chains. The compound’s molecular targets and pathways are primarily related to its interactions with enzymes involved in peptide synthesis and hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((Benzyloxy)carbonyl)-l-alanyl-l-glycine
- ((Benzyloxy)carbonyl)-l-alanyl-l-arginine
- ((Benzyloxy)carbonyl)-l-alanyl-l-histidine
Uniqueness
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is unique due to the presence of both l-alanine and l-lysine, which provide distinct chemical properties and reactivity. The lysine residue, with its additional amino group, offers more sites for further functionalization and coupling reactions compared to simpler peptides like ((Benzyloxy)carbonyl)-l-alanyl-l-glycine.
Eigenschaften
Molekularformel |
C17H25N3O5 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23) |
InChI-Schlüssel |
RQMDMYNAXPFMCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


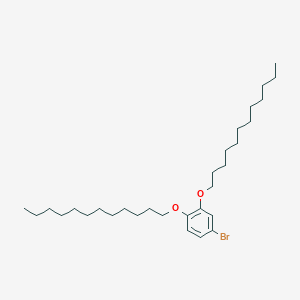
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
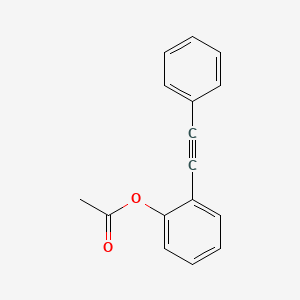

![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
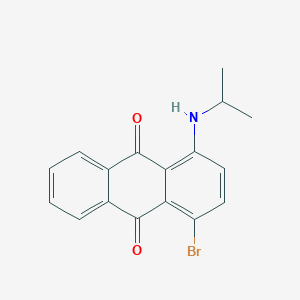
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
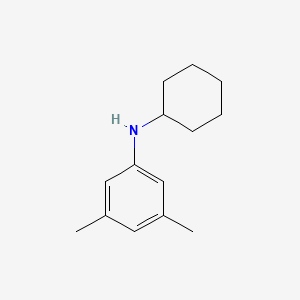
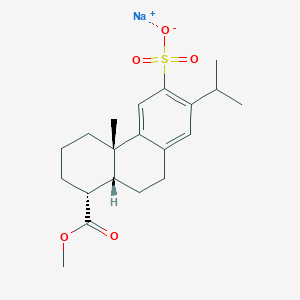
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)
